molecular formula C19H24N2O5S B11176118 N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide

N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B11176118
M. Wt: 392.5 g/mol
InChI Key: KGBYNZAIILCPEX-UHFFFAOYSA-N
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Description

N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide typically involves a multi-step process. The initial step often includes the sulfonation of a phenyl ring, followed by the introduction of a butan-2-yl group. The final steps involve the coupling of the sulfonated phenyl ring with a 3,5-dimethoxybenzamide moiety under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C19H24N2O5S/c1-5-13(2)21-27(23,24)18-8-6-15(7-9-18)20-19(22)14-10-16(25-3)12-17(11-14)26-4/h6-13,21H,5H2,1-4H3,(H,20,22)

InChI Key

KGBYNZAIILCPEX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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